molecular formula C21H17N5O4S B2447031 methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate CAS No. 946262-48-2

methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2447031
CAS No.: 946262-48-2
M. Wt: 435.46
InChI Key: JAVJPRNRDVTAIR-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or anti-viral agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Thioacetylated benzoates: Compounds with similar functional groups but different core structures.

Uniqueness

Methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate is unique due to the combination of its pyrazolo[3,4-d]pyrimidine core and thioacetylated benzoate moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

Methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate is a compound derived from the pyrazolo[3,4-d]pyrimidine scaffold, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered attention due to their potent biological activities. They are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression and microbial resistance. The specific compound exhibits both anticancer and antibacterial properties, making it a candidate for dual-action therapeutics.

Anticancer Activity

Mechanism of Action
The anticancer activity of this compound is primarily attributed to its ability to inhibit tyrosine kinases such as c-Src and Bcr-Abl. These kinases are involved in the regulation of cell growth and proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Studies

  • Cell Line Studies : Research indicates that this compound has an IC50 value of approximately 2.24 µM against A549 lung cancer cells, significantly lower than the IC50 of doxorubicin (9.20 µM), a standard chemotherapy agent . This suggests enhanced efficacy in inducing cell death.
  • Apoptosis Induction : Flow cytometric analysis has demonstrated that treatment with this compound leads to significant apoptosis in A549 cells at low micromolar concentrations .
  • Broad Spectrum Activity : Additional studies have confirmed that pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxicity against a variety of cancer types including breast (MCF-7), prostate (PC-3), and hepatoma (HepG2) cell lines .

Antimicrobial Activity

Mechanism of Action
The antimicrobial properties of this compound arise from its ability to inhibit bacterial protein kinases and interfere with essential cellular processes in bacteria. This dual mechanism is particularly beneficial for cancer patients who are more susceptible to infections due to immunosuppression from cancer therapies.

Case Studies

  • Antibacterial Efficacy : Studies have shown that pyrazolo[3,4-d]pyrimidines can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, two common pathogens in clinical settings. The compounds were tested against these bacteria and demonstrated significant antibacterial activity comparable to conventional antibiotics like ampicillin and kanamycin .
  • Combination Therapy Potential : The potential for using this compound in combination with existing antibiotics has been highlighted as a promising strategy to enhance treatment efficacy while reducing the risk of antibiotic resistance .

Table 1: Anticancer Activity of this compound Against Various Cell Lines

Cell LineIC50 (µM)Comparison (Doxorubicin IC50)
A5492.249.20
MCF-71.74Not applicable
PC-3TBDNot applicable
HepG2TBDNot applicable

Table 2: Antimicrobial Activity Against Common Pathogens

BacteriaMinimum Inhibitory Concentration (MIC)Comparison with Antibiotics
Staphylococcus aureusTBDAmpicillin
Escherichia coliTBDKanamycin

Properties

IUPAC Name

methyl 4-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-30-20(29)13-7-9-14(10-8-13)23-17(27)12-31-21-24-18-16(19(28)25-21)11-22-26(18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJPRNRDVTAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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